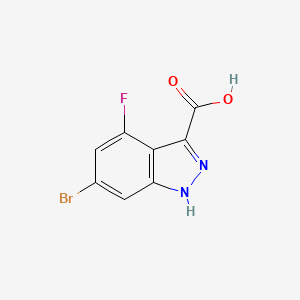

6-溴-4-氟-1H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

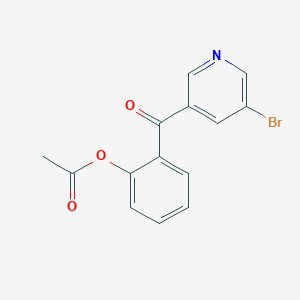

“6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound. It is a derivative of indazole . Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of “6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid” is represented by the InChI code1S/C9H6BrFN2O2/c1-15-9 (14)8-7-5 (11)2-4 (10)3-6 (7)12-13-8/h2-3H,1H3, (H,12,13) . Chemical Reactions Analysis

The calculation results indicate that cis - (E)-configurations of 2-chlorobenzylidenehydrazine, 2-bromobenzylidenehydrazine, and 2-aminobenzylidenehydrazine have lower energies than the corresponding cis - (Z)-configurations, while cis - (Z)-configurations of 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine have slightly higher energies than the corresponding cis - (E)-configurations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.06 . It is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C .科学研究应用

Anticancer Research

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The effectiveness is assessed using assays like the MTT reduction assay to determine the viability of cancer cells .

Antiangiogenic Activity

Some derivatives of this compound have demonstrated significant antiangiogenic properties. They inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin. This suggests a potential role in preventing tumor growth and metastasis by hindering the formation of new blood vessels that supply nutrients to tumors .

Antioxidant Properties

Indazole derivatives, including those with the 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid structure, have been screened for antioxidant activities. They exhibit radical scavenging activities, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases .

Synthesis Methodologies

The compound serves as a key intermediate in the synthesis of various indazole derivatives. Recent synthetic approaches have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions, which are pivotal in medicinal chemistry for creating new therapeutic agents .

Dye-Sensitized Solar Cells (DSSCs)

Indazole compounds have applications in the field of renewable energy, particularly in DSSCs. Due to their highly conjugated structure, they can coordinate to metal centers to form efficient triplet photosensitizers, which are essential in the energy transfer process in solar cells .

PI3 Kinase Inhibitors

The halogenated indazole structure is utilized in the preparation of PI3 kinase inhibitors. These inhibitors are important in the study of cell signaling pathways and have implications in the treatment of diseases like cancer and diabetes .

作用机制

安全和危害

属性

IUPAC Name |

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPDJXSRIPZFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646232 |

Source

|

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

CAS RN |

885520-62-7 |

Source

|

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。